molecular formula C13H12ClNO3S B12911392 Ethyl 5-{[(4-chlorophenyl)sulfanyl]methyl}-1,2-oxazole-3-carboxylate CAS No. 823219-87-0

Ethyl 5-{[(4-chlorophenyl)sulfanyl]methyl}-1,2-oxazole-3-carboxylate

Katalognummer: B12911392
CAS-Nummer: 823219-87-0
Molekulargewicht: 297.76 g/mol
InChI-Schlüssel: RAHUOLTVBVIILS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 5-(((4-chlorophenyl)thio)methyl)isoxazole-3-carboxylate is a synthetic organic compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom in the ring This particular compound is characterized by the presence of an ethyl ester group, a chlorophenyl thioether moiety, and a carboxylate group attached to the isoxazole ring

Vorbereitungsmethoden

The synthesis of Ethyl 5-(((4-chlorophenyl)thio)methyl)isoxazole-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the isoxazole ring: This can be achieved through the cyclization of appropriate precursors, such as α,β-unsaturated carbonyl compounds with hydroxylamine.

    Introduction of the chlorophenyl thioether group: This step involves the nucleophilic substitution reaction where a chlorophenyl thiol reacts with a suitable electrophilic intermediate.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

Ethyl 5-(((4-chlorophenyl)thio)methyl)isoxazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or alkoxides.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., acids, bases), and specific temperature and pressure conditions. Major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted aromatic compounds.

Wissenschaftliche Forschungsanwendungen

Ethyl 5-(((4-chlorophenyl)thio)methyl)isoxazole-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.

    Biology: The compound is used in studies to understand its interactions with biological targets, such as enzymes and receptors, which can provide insights into its mechanism of action and potential therapeutic uses.

    Materials Science: It is explored for its potential use in the synthesis of novel materials with specific properties, such as conductivity or fluorescence, which can be applied in electronic devices and sensors.

    Industry: The compound is used as an intermediate in the synthesis of other complex molecules, which can be utilized in various industrial applications, including agrochemicals and specialty chemicals.

Wirkmechanismus

The mechanism of action of Ethyl 5-(((4-chlorophenyl)thio)methyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorophenyl thioether moiety can interact with hydrophobic pockets in proteins, while the isoxazole ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Vergleich Mit ähnlichen Verbindungen

Ethyl 5-(((4-chlorophenyl)thio)methyl)isoxazole-3-carboxylate can be compared with other similar compounds, such as:

    Ethyl 3-(4-chlorophenyl)-5-methylisoxazole-4-carboxylate: This compound has a similar isoxazole ring structure but differs in the position and type of substituents, which can affect its chemical and biological properties.

    Methyl 5-(((4-chlorophenyl)thio)methyl)isoxazole-3-carboxylate: This compound has a methyl ester group instead of an ethyl ester, which can influence its reactivity and solubility.

    4-Chlorophenyl isoxazole-3-carboxylate: This compound lacks the thioether group, which can significantly alter its chemical behavior and biological activity.

The uniqueness of Ethyl 5-(((4-chlorophenyl)thio)methyl)isoxazole-3-carboxylate lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity compared to its analogs.

Eigenschaften

CAS-Nummer

823219-87-0

Molekularformel

C13H12ClNO3S

Molekulargewicht

297.76 g/mol

IUPAC-Name

ethyl 5-[(4-chlorophenyl)sulfanylmethyl]-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C13H12ClNO3S/c1-2-17-13(16)12-7-10(18-15-12)8-19-11-5-3-9(14)4-6-11/h3-7H,2,8H2,1H3

InChI-Schlüssel

RAHUOLTVBVIILS-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=NOC(=C1)CSC2=CC=C(C=C2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.